5-((1-Phenylethyl)thio)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

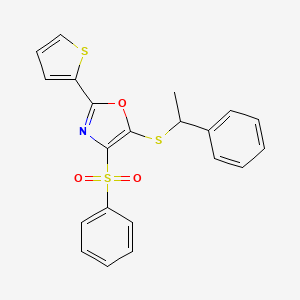

5-((1-Phenylethyl)thio)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole is a complex organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is characterized by the presence of phenylethyl, phenylsulfonyl, and thiophenyl groups attached to the oxazole ring, which may impart unique chemical and biological properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1-Phenylethyl)thio)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole typically involves multi-step organic reactions. One possible synthetic route could include:

Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Phenylethyl Group: This step might involve the use of phenylethyl halides in the presence of a base to facilitate nucleophilic substitution.

Sulfonylation: The phenylsulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.

Thioether Formation: The thiophenyl group can be introduced through the reaction of thiophenol with an appropriate electrophile.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions may target the oxazole ring or the sulfonyl group, potentially leading to ring opening or desulfonylation.

Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution, depending on the functional groups present.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Sodium hydroxide, potassium carbonate.

Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to desulfonylated or ring-opened products.

科学研究应用

5-((1-Phenylethyl)thio)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole may have various applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

作用机制

The mechanism of action of 5-((1-Phenylethyl)thio)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, or participating in redox reactions. Detailed studies would be required to elucidate the exact pathways and targets involved.

相似化合物的比较

Similar Compounds

4-Phenylsulfonyl-2-(thiophen-2-yl)oxazole: Lacks the phenylethyl group.

5-(Phenylethyl)thio-4-(phenylsulfonyl)oxazole: Lacks the thiophenyl group.

2-(Thiophen-2-yl)oxazole: Lacks both the phenylethyl and phenylsulfonyl groups.

Uniqueness

The presence of the phenylethyl, phenylsulfonyl, and thiophenyl groups in 5-((1-Phenylethyl)thio)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole may confer unique chemical reactivity and biological activity compared to similar compounds. These structural features could influence its solubility, stability, and interaction with biological targets.

生物活性

5-((1-Phenylethyl)thio)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H18N2O3S2 |

| Molecular Weight | 366.47 g/mol |

The biological activity of this compound primarily revolves around its interaction with specific receptors and enzymes:

- Serotonin Receptors : The compound has been shown to act as an antagonist at the 5HT6 receptor, which is involved in various neurological processes. By inhibiting this receptor, it can modulate serotonin signaling pathways, impacting mood regulation and cognitive functions.

- Enzyme Inhibition : Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes linked to tumor progression, although detailed mechanisms remain to be elucidated.

Anticancer Activity

Recent research indicates that derivatives of compounds similar to this compound have shown promising anticancer properties. For instance, studies involving related oxadiazole derivatives demonstrated significant cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The mechanism involved topoisomerase I inhibition, which is critical for DNA replication and repair .

Antiviral Activity

In vitro studies have reported that compounds with similar structural motifs exhibit antiviral properties. For example, certain phenylethyl derivatives have shown enhanced activity against Tobacco Mosaic Virus (TMV), outperforming standard antiviral agents like ribavirin .

Study 1: Antitumor Activity

A study conducted on a series of phenylethyl derivatives indicated that compounds with the phenylsulfonyl group exhibited significant antiproliferative effects on various cancer cell lines. The most potent compound demonstrated an IC50 value of approximately 10 µM against HCT-116 cells, indicating strong potential for further development in cancer therapy .

Study 2: Antiviral Efficacy

Another investigation focused on the antiviral efficacy of similar compounds against TMV showed that specific derivatives had protective activity rates exceeding those of traditional treatments. Notably, one compound achieved a protective activity rate of 62% at a concentration of 500 µg/mL .

常见问题

Q. Basic: What are effective synthetic strategies for 5-((1-Phenylethyl)thio)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole?

Methodological Answer:

The synthesis of this compound involves multi-step heterocyclic chemistry. Key steps include:

- Thioether Formation: React 1-phenylethyl thiol with a pre-functionalized oxazole intermediate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the (1-phenylethyl)thio group .

- Sulfonation: Use phenylsulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to install the phenylsulfonyl moiety at position 4 of the oxazole ring. This step requires anhydrous conditions to avoid hydrolysis .

- Thiophene Integration: Incorporate the thiophen-2-yl group via Suzuki-Miyaura coupling or nucleophilic substitution, depending on the halogenated precursor (e.g., 2-bromooxazole derivatives) .

Optimization Tip: Catalytic systems like PEG-400 with Bleaching Earth Clay (pH 12.5) can improve yields in heterocyclic sulfonation steps .

Q. Basic: How can spectroscopic methods validate the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Confirm substituent positions through characteristic shifts. For example:

- Thiophen-2-yl protons appear as a doublet of doublets (δ 7.2–7.4 ppm) .

- Phenylsulfonyl groups exhibit deshielded aromatic protons (δ 7.5–8.0 ppm) .

- IR Spectroscopy: Identify sulfonyl (S=O) stretches at ~1350 cm⁻¹ and 1150 cm⁻¹, and thioether (C-S) vibrations near 650 cm⁻¹ .

- Mass Spectrometry: High-resolution ESI-MS can confirm molecular ion peaks and fragmentation patterns matching theoretical calculations .

Q. Advanced: How to resolve contradictions in spectral data during structural validation?

Methodological Answer:

Discrepancies often arise from tautomerism or impurities. Strategies include:

- DFT Calculations: Compare experimental NMR/IR data with quantum-chemically predicted spectra (e.g., B3LYP/6-31G* level) to validate resonance structures .

- X-ray Crystallography: Resolve ambiguous proton environments by determining the crystal structure .

- Purification: Use gradient column chromatography (e.g., hexane/ethyl acetate) or recrystallization (e.g., ethanol/water) to isolate pure isomers .

Q. Advanced: How to design in vitro antitumor activity studies for this compound?

Methodological Answer:

- Cell Line Selection: Screen across 60+ cancer cell lines (e.g., NCI-60 panel) to assess broad-spectrum activity .

- Dose-Response Curves: Use serial dilutions (1 nM–100 µM) to calculate IC₅₀ values. Include positive controls (e.g., doxorubicin) and measure apoptosis via flow cytometry (Annexin V/PI staining) .

- Mechanistic Studies: Evaluate inhibition of kinases or DNA repair pathways via Western blotting (e.g., p53, PARP cleavage) .

Q. Advanced: How to analyze structure-activity relationships (SAR) for bioactivity optimization?

Methodological Answer:

- Functional Group Variation: Synthesize analogs with modified sulfonyl (e.g., methylsulfonyl) or thiophene (e.g., 3-thienyl) groups to assess potency changes .

- Computational Docking: Use AutoDock Vina to model interactions with target proteins (e.g., tubulin or topoisomerase II). Focus on hydrogen bonding with sulfonyl oxygen and π-π stacking with thiophene .

- QSAR Models: Correlate logP values and Hammett σ constants with IC₅₀ data to predict bioactivity trends .

Q. Advanced: What computational approaches predict the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO/LUMO energies (Gaussian 09) to identify reactive sites. Sulfonyl groups typically lower LUMO, enhancing electrophilicity .

- MD Simulations: Simulate solvation effects (e.g., in DMSO) using AMBER to predict reaction pathways for thioether or sulfonate formation .

- Kinetic Studies: Apply Eyring equations to model activation energies for key steps (e.g., SNAr reactions at the oxazole ring) .

Q. Advanced: How to address low yields in multi-step syntheses of this compound?

Methodological Answer:

- Catalytic Optimization: Replace traditional bases with phase-transfer catalysts (e.g., TBAB) to enhance thioetherification efficiency .

- Microwave-Assisted Synthesis: Reduce reaction times for cyclization steps (e.g., from 12 hours to 30 minutes at 150°C) while maintaining yields .

- Byproduct Analysis: Use LC-MS to identify hydrolysis byproducts (e.g., sulfonic acids) and adjust reaction pH or solvent polarity accordingly .

属性

IUPAC Name |

4-(benzenesulfonyl)-5-(1-phenylethylsulfanyl)-2-thiophen-2-yl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO3S3/c1-15(16-9-4-2-5-10-16)27-21-20(22-19(25-21)18-13-8-14-26-18)28(23,24)17-11-6-3-7-12-17/h2-15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYFYQRIHFTGDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)SC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。